H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu-DL-Glu-DL-Gln-DL-Gln-DL-Gln-DL-xiThr-DL-Glu-DL-Asp-DL-Glu-DL-Leu-DL-Gln-DL-Asp-DL-Lys-OH
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Description
H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu-DL-Glu-DL-Gln-DL-Gln-DL-Gln-DL-xiThr-DL-Glu-DL-Asp-DL-Glu-DL-Leu-DL-Gln-DL-Asp-DL-Lys-OH is a useful research compound. Its molecular formula is C81H125N22O39P and its molecular weight is 2062.0 g/mol. The purity is usually 95%.
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Biological Activity
H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu-DL-Glu-DL-Gln-DL-Gln-DL-Gln-DL-xiThr-DL-Glu-DL-Asp-DL-Glu-DL-Leu-DL-Gln-DL-Asp-DL-Lys-OH is a complex peptide that exhibits significant biological activity. The compound is characterized by its intricate sequence of amino acids, which includes various functional groups that contribute to its biochemical interactions and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C81H125N22O39P . It features a series of amino acids, including phenylalanine (Phe), glutamine (Gln), serine (Ser), glutamic acid (Glu), aspartic acid (Asp), leucine (Leu), and lysine (Lys). The phosphonate group (PO3H2) attached to serine enhances the compound's biological activity by influencing its interaction with biological targets.
Biological Activity
The biological activity of H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu and its derivatives has been studied in various contexts, including:
- Enzyme Inhibition : The phosphonate group can mimic phosphate groups in biological systems, potentially acting as an inhibitor for enzymes that utilize phosphate substrates. This mechanism is particularly relevant in metabolic pathways where phosphorylation plays a critical role.
- Neurotransmission : Some studies suggest that peptides with similar sequences may influence neurotransmitter release and receptor binding, thereby affecting neuronal signaling pathways.
- Antitumor Activity : Preliminary research indicates that certain peptide sequences can exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- Research has shown that peptides containing phosphonate groups can effectively inhibit specific kinases involved in cancer progression. For instance, studies on related compounds demonstrated significant inhibition of hexokinase activity in glioblastoma cells, suggesting a potential application in cancer therapeutics .
-
Neuroprotective Effects :
- A study examining the effects of similar peptides on neuronal cultures indicated that they could protect against oxidative stress-induced damage. This neuroprotective effect was attributed to the modulation of glutamate receptors and subsequent downstream signaling pathways.
- Cytotoxicity Assays :
Comparative Analysis
Peptide | Chemical Structure | Biological Activity | Application Potential |
---|---|---|---|
H-DL-Phe... | C81H125N22O39P | Enzyme inhibition, neuroprotection | Cancer therapy, neuroprotection |
H-Phe... | C24H34N6O9 | Moderate cytotoxicity | Limited therapeutic use |
2-Deoxy-d-glucose | C6H12O6 | Glycolysis inhibition | Cancer metabolism targeting |
Properties
Molecular Formula |
C81H125N22O39P |
---|---|
Molecular Weight |
2062.0 g/mol |
IUPAC Name |
6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-phenylpropanoyl)amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141) |
InChI Key |
BECPQYXYKAMYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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